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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-nitroaniline

CAS No.: 350-20-9

Cat. No.: B1430236

Get Quote

Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS)

fragmentation patterns of 2'-Fluoroacetophenone (CAS 350-20-9). As a critical intermediate in

the synthesis of fluorinated pharmaceuticals (e.g., enzyme inhibitors and serotonin

modulators), accurate identification of this compound against its regioisomers is paramount.

Unlike standard spectral libraries that merely list peaks, this guide deconstructs the mechanistic

causality of the fragmentation, evaluates the "Ortho Effect" in the context of electron ionization

(EI), and provides a comparative performance analysis against its para-isomer (4'-

Fluoroacetophenone) and the non-fluorinated analog (Acetophenone).
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Parameter Detail

Chemical Name
2'-Fluoroacetophenone (or o-

Fluoroacetophenone)

CAS Registry Number 350-20-9

Molecular Formula C₈H₇FO

Molecular Weight 138.14 g/mol

Key Structural Feature
Acetyl group ortho to a Fluorine atom on the

benzene ring.

Boiling Point ~185–190 °C (distinct from p-isomer ~196 °C)

Fragmentation Mechanism Analysis
The Electron Ionization (EI) mass spectrum of 2'-Fluoroacetophenone is characterized by a

high-stability acylium ion. Understanding the stepwise degradation is essential for

differentiating this compound from isobaric impurities.

Primary Fragmentation Pathway
The fragmentation follows a classic aromatic ketone decay pattern, dominated by alpha-

cleavage.

Molecular Ion (

, m/z 138): The radical cation is formed by the removal of a non-bonding electron from the
carbonyl oxygen. The peak is distinct (approx. 25% relative abundance) due to the stabilizing
effect of the aromatic ring.

-Cleavage (Base Peak, m/z 123): The bond between the carbonyl carbon and the methyl
group breaks. This generates a neutral methyl radical (

, mass 15) and the 2-fluorobenzoyl cation (m/z 123).

Mechanism:[1] Inductive cleavage driven by the stability of the acylium resonance hybrid.

Observation: This is the Base Peak (100%) in the spectrum.
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Decarbonylation (m/z 95): The acylium ion (m/z 123) subsequently loses a neutral carbon

monoxide (CO) molecule (mass 28) to form the 2-fluorophenyl cation (m/z 95).

Observation: This is a major secondary peak (~33% abundance).

Secondary Fluorine Loss (m/z 75): A minor pathway involves the loss of HF or F from the

phenyl ring, leading to a benzyne-like cation (m/z 75), though this is energetically less

favorable than the CO loss.

The "Ortho Effect" Evaluation
In many ortho-substituted aromatics, the "Ortho Effect" leads to unique rearrangements (e.g.,

loss of neutral molecules like water or alcohols).[2] However, for 2'-Fluoroacetophenone:

Absence of McLafferty Rearrangement: There are no

-hydrogens available on the ring side, and the methyl hydrogens are not spatially positioned
to abstract the ortho-fluorine easily.

Result: The fragmentation pattern is qualitatively identical to the para-isomer. The "Ortho

Effect" here manifests primarily in Gas Chromatography (GC) retention time shifts and subtle

variations in ionization potential, rather than unique mass fragments.
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Molecular Ion (M+)
m/z 138

(Radical Cation)

Acylium Ion (Base Peak)
m/z 123

[M - CH3]+

- CH3 (15 u)
Alpha Cleavage

Fluorophenyl Cation
m/z 95

[M - CH3 - CO]+

- CO (28 u)
Inductive Cleavage

Benzyne-like Cation
m/z 75

[C6H3]+

- HF (20 u)
(Minor Pathway)

Click to download full resolution via product page

Figure 1: Step-wise EI fragmentation pathway of 2'-Fluoroacetophenone showing the dominant

decay from molecular ion to phenyl cation.

Comparative Performance Analysis
To validate the identity of CAS 350-20-9, it must be compared against its closest structural

analogs. The table below summarizes the spectral and chromatographic differences.
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Table 1: Spectral & Chromatographic Comparison

Feature
2'-

Fluoroacetophenone

(CAS 350-20-9)

4'-

Fluoroacetophenone

(CAS 403-42-9)

Acetophenone (CAS
98-86-2)

Molecular Ion (m/z) 138 138 120

Base Peak (100%) 123 (2-Fluorobenzoyl) 123 (4-Fluorobenzoyl) 105 (Benzoyl)

Secondary Peak 95 (Loss of CO) 95 (Loss of CO) 77 (Phenyl)

Differentiation

Strategy
Retention Time (RT) Retention Time (RT) Mass Spectrum

Boiling Point ~190 °C ~196 °C ~202 °C

Chromatographic

Behavior

Elutes Earlier (Ortho

shielding reduces BP)

Elutes Later (Higher

symmetry/BP)
Distinct Mass

Critical Insight: Mass spectrometry alone cannot reliably distinguish 2'-Fluoroacetophenone

from 4'-Fluoroacetophenone as their fragment ions (m/z 123, 95) are identical.[3] You must rely

on the chromatographic separation (GC) where the ortho-isomer typically elutes earlier due to

steric shielding reducing intermolecular forces.

Experimental Protocol: Reliable Identification
Workflow
This protocol ensures self-validating identification by combining MS spectral matching with

retention time indices.

Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). DCM is

preferred over methanol to prevent potential acetal formation in the injector port.

Concentration: Final concentration should be approx. 100 ppm for full-scan mode.

GC-MS Acquisition Parameters
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Column: DB-5MS or equivalent (30m x 0.25mm ID x 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Split mode (20:1), 250 °C.

Oven Program:

Hold 50 °C for 1 min.

Ramp 15 °C/min to 280 °C.

Hold 3 min.

MS Source: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40–300.

Data Analysis Logic (Decision Tree)
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Acquire GC-MS Data
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Figure 2: Logical workflow for distinguishing 2'-Fluoroacetophenone from its isomers using GC-

MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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